

Spectroscopic Analysis of N,N-Diethylallylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylallylamine**

Cat. No.: **B1294321**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of **N,N-Diethylallylamine**. It includes detailed spectral data, experimental protocols, and a breakdown of the compound's fragmentation pathways, serving as a vital resource for its identification and characterization in research and development settings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **N,N-Diethylallylamine** exhibits characteristic absorption bands corresponding to its tertiary amine and alkene moieties.

IR Spectral Data Summary

The following table summarizes the key absorption bands observed in the IR spectrum of **N,N-Diethylallylamine**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3080	Medium	=C-H (vinyl)	Stretching
~2970	Strong	C-H (alkyl)	Asymmetric Stretching
~2935	Strong	C-H (alkyl)	Symmetric Stretching
~2870	Medium	C-H (alkyl)	Symmetric Stretching
~1645	Weak	C=C	Stretching
~1460	Medium	C-H (alkyl)	Bending (Scissoring)
~1380	Medium	C-H (alkyl)	Bending (Rocking)
~1200	Medium	C-N	Stretching
~995	Strong	=C-H	Bending (Out-of-plane)
~915	Strong	=C-H	Bending (Out-of-plane)

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines the procedure for acquiring an FTIR spectrum of liquid **N,N-Diethylallylamine** using an Attenuated Total Reflectance (ATR) accessory, a common method for liquid sample analysis.[\[1\]](#)[\[2\]](#)

Instrumentation:

- FTIR Spectrometer equipped with a diamond or zinc selenide ATR accessory.

Procedure:

- Background Spectrum:

- Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[1]
- Sample Application:
 - Place a small drop of **N,N-Diethylallylamine** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[1]
- Spectrum Acquisition:
 - Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
 - Process the resulting spectrum as needed (e.g., baseline correction).
- Cleaning:
 - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the compound. The electron ionization (EI) mass spectrum of **N,N-Diethylallylamine** is characterized by a molecular ion peak and several key fragment ions.

Mass Spectral Data Summary

The following table summarizes the prominent peaks in the mass spectrum of **N,N-Diethylallylamine**.^[3]

m/z	Relative Intensity (%)	Proposed Fragment Ion
113	15	$[\text{C}_7\text{H}_{15}\text{N}]^{+\bullet}$ (Molecular Ion)
98	100	$[\text{C}_6\text{H}_{12}\text{N}]^+$
84	20	$[\text{C}_5\text{H}_{10}\text{N}]^+$
72	30	$[\text{C}_4\text{H}_{10}\text{N}]^+$
58	45	$[\text{C}_3\text{H}_8\text{N}]^+$
41	35	$[\text{C}_3\text{H}_5]^+$ (Allyl Cation)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining an EI-mass spectrum of the volatile liquid **N,N-Diethylallylamine**, typically through direct infusion or coupled with a gas chromatograph.^{[4][5]}

Instrumentation:

- A mass spectrometer equipped with an electron ionization source. This can be a standalone instrument with a direct insertion probe or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

- Sample Introduction:
 - Direct Infusion: A small amount of the liquid sample is introduced directly into the ion source via a heated probe. The sample is vaporized by heating in the vacuum of the mass spectrometer.^[5]

- GC-MS: The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The **N,N-Diethylallylamine** then elutes from the GC column and enters the mass spectrometer's ion source.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]
 - This bombardment dislodges an electron from the molecule, forming a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation:
 - The excess energy imparted during ionization causes the molecular ions to fragment into smaller, characteristic charged ions and neutral radicals.[6]
- Mass Analysis:
 - The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Mass Spectral Fragmentation Pathway

The fragmentation of **N,N-Diethylallylamine** in an EI-MS is primarily driven by the presence of the nitrogen atom, which directs cleavage of adjacent carbon-carbon bonds (α -cleavage). The following diagram illustrates the proposed major fragmentation pathway.

Caption: Proposed mass spectral fragmentation of **N,N-Diethylallylamine**.

The base peak at m/z 98 is formed by the loss of a methyl radical ($\bullet\text{CH}_3$) from one of the ethyl groups via α -cleavage, which is a highly favorable fragmentation pathway for amines.^{[6][7]} The loss of an ethyl radical ($\bullet\text{C}_2\text{H}_5$) results in the ion at m/z 84. Cleavage of the bond between the allyl group and the nitrogen atom leads to the formation of the ion at m/z 72.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Allyldiethylamine [webbook.nist.gov]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of N,N-Diethylallylamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294321#infrared-ir-and-mass-spectrometry-ms-of-n-n-diethylallylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com